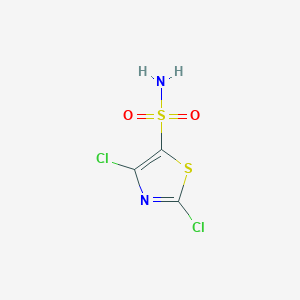

Dichloro-1,3-thiazole-5-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H2Cl2N2O2S2 |

|---|---|

Molecular Weight |

233.1 g/mol |

IUPAC Name |

2,4-dichloro-1,3-thiazole-5-sulfonamide |

InChI |

InChI=1S/C3H2Cl2N2O2S2/c4-1-2(11(6,8)9)10-3(5)7-1/h(H2,6,8,9) |

InChI Key |

SLCDLMUFNZKQQH-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(SC(=N1)Cl)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Computational Chemistry and Advanced Molecular Modeling for Dichloro 1,3 Thiazole 5 Sulfonamide Analogs

Quantum Chemical Investigations (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic and structural properties of thiazole-based sulfonamides. These studies offer a detailed understanding of the molecule's behavior at the atomic level.

Electronic Structure Analysis (HOMO-LUMO Profiles, Charge Distribution, Molecular Electrostatic Potential)

The electronic characteristics of dichloro-1,3-thiazole-5-sulfonamide analogs are critical determinants of their reactivity and interaction with biological targets. Key parameters investigated include:

HOMO-LUMO Profiles: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. nih.govbiointerfaceresearch.com A smaller energy gap suggests higher reactivity. biointerfaceresearch.com For thiazole (B1198619) derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. wuxibiology.com Studies on related sulfonamide derivatives have shown that the presence of specific substituents can significantly alter the HOMO-LUMO gap, thereby influencing their biological activity. biointerfaceresearch.comresearchgate.net

Charge Distribution: The distribution of electron density within the molecule is a key factor governing intermolecular interactions. DFT calculations can provide detailed information on the partial atomic charges, revealing the electrostatic nature of different regions of the molecule. This information is vital for understanding how the molecule will interact with polar environments and biological macromolecules.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule. It identifies regions that are electron-rich (negative potential) and electron-poor (positive potential), which are crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with target proteins.

Table 1: Representative Frontier Molecular Orbital Energies and Related Parameters for Thiazole Analogs

| Compound/Analog | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-amino-4-(4-nitro phenyl) 1,3-thiazole | - | - | - |

| 2-amino-4-(4-bromo phenyl) 1,3-thiazole | - | - | - |

Data for specific dichloro-1,3-thiazole-5-sulfonamide analogs were not available in the search results. The table represents the type of data generated from such studies on similar compounds. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations are powerful tools for predicting and interpreting spectroscopic data, which are essential for the structural characterization of newly synthesized compounds.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are frequently employed to corroborate experimental findings and aid in the assignment of complex spectra. nih.govchemicalbook.comchemicalbook.com The GIAO (Gauge-Including Atomic Orbital) method, often used with DFT, has been shown to provide computed chemical shifts that are in good agreement with experimental values for various heterocyclic compounds, including thiazole derivatives. nih.gov

IR Spectroscopy: Infrared (IR) spectroscopy is a valuable technique for identifying functional groups within a molecule. Theoretical calculations can predict the vibrational frequencies and intensities of IR absorption bands. nih.govresearchgate.netmdpi.com These predicted spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes, such as the stretching frequencies of the sulfonamide group (SO₂) and the C=N bond within the thiazole ring. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions occurring within the molecule and can help to interpret the observed absorption maxima.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a cornerstone in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For dichloro-1,3-thiazole-5-sulfonamide analogs, docking studies have been crucial in predicting their interactions with various biological targets, including enzymes and receptors. nih.govmdpi.com

Binding Affinity Prediction Methodologies

Molecular docking programs utilize scoring functions to estimate the binding affinity between a ligand and its target protein. nih.gov This affinity is often expressed as a docking score or binding energy, typically in kcal/mol. nih.govnih.gov Lower binding energy values generally indicate a more favorable and stable interaction. researchgate.net Various software packages, such as AutoDock Vina and MOE (Molecular Operating Environment), are commonly used for these predictions. mdpi.comnih.gov The docking process involves preparing the 3D structures of both the ligand and the target protein, defining a binding site on the protein, and then systematically exploring different conformations and orientations of the ligand within that site to find the most stable complex. mdpi.com

Analysis of Ligand-Protein Interaction Landscapes and Key Residues

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues of the target protein. nih.govresearchgate.net These interactions can include:

Hydrogen Bonds: These are crucial for the specificity and stability of ligand-protein complexes. The sulfonamide group, with its hydrogen bond donors (N-H) and acceptors (S=O), is often a key player in forming these interactions. nih.govnih.gov

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and hydrophobic residues of the protein contribute significantly to binding.

π-π Stacking: The aromatic thiazole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Coordination Bonds: In the case of metalloenzymes, such as carbonic anhydrases, the sulfonamide group can coordinate with the metal ion (e.g., Zn²⁺) in the active site. nih.gov

By analyzing these interactions, researchers can identify the key amino acid residues that are essential for binding. This information is invaluable for structure-activity relationship (SAR) studies and for designing new analogs with improved potency and selectivity. dntb.gov.ua For example, docking studies of various thiazole sulfonamide derivatives have identified critical interactions with residues in the active sites of enzymes like dihydrofolate reductase (DHFR) and carbonic anhydrase. mdpi.comnih.gov

Table 2: Example of Molecular Docking Results for a Thiazole Derivative with a Target Protein

| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |

| Thiazole Derivative 1 | Carbonic Anhydrase II | -8.5 | His94, His96, His119, Thr199, Thr200 | H-bond, Coordination with Zn |

| Thiazole Derivative 2 | Dihydrofolate Reductase (1DLS) | -9.0 | Asp21, Ser59, Tyr22 | H-bond |

This table presents hypothetical data based on typical findings from molecular docking studies of similar compounds, as specific data for dichloro-1,3-thiazole-5-sulfonamide was not available. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex. nih.gov

For dichloro-1,3-thiazole-5-sulfonamide analogs, MD simulations can be used to:

Assess the stability of the binding pose predicted by docking. By simulating the complex in a more realistic environment (e.g., in water), researchers can determine if the ligand remains stably bound to the active site. nih.gov

Analyze the conformational changes in both the ligand and the protein upon binding.

Calculate binding free energies with higher accuracy using methods like MM-PBSA and MM-GBSA. nih.gov

These simulations provide a more comprehensive understanding of the binding event and can help to refine the design of new inhibitors. nih.gov

Elucidation of Molecular Mechanisms of Action and Biological Targets for Dichloro 1,3 Thiazole 5 Sulfonamide Derivatives

Investigation of Receptor Potentiation Mechanisms (e.g., Glycine (B1666218) Receptors)

While direct research on the potentiation of glycine receptors by dichloro-1,3-thiazole-5-sulfonamide is limited, the broader class of sulfonamides has been explored for their effects on the central nervous system. Glycine is a crucial neurotransmitter, acting as both an inhibitory and excitatory modulator. researchgate.net Glycine transporter-1 (GlyT-1) regulates extracellular glycine levels, and its inhibition can enhance glycinergic neurotransmission. researchgate.net

Research into GlyT-1 inhibitors has led to the development of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives. researchgate.net While structurally distinct from dichloro-1,3-thiazole-5-sulfonamide, this works highlights the potential for sulfonamide-containing molecules to modulate glycine signaling pathways. Further investigation is needed to determine if dichloro-1,3-thiazole-5-sulfonamide or its close analogs can directly potentiate glycine receptors or inhibit glycine transporters.

Identification of Novel Protein and Nucleic Acid Binding Partners

The sulfonamide functional group is a versatile scaffold known to interact with various biological macromolecules. While the primary targets discussed have been enzymes, the potential for dichloro-1,3-thiazole-5-sulfonamide derivatives to bind to other proteins and nucleic acids remains an area of active investigation.

The fundamental mechanism of sulfonamides as antibacterial agents involves the disruption of nucleic acid synthesis through folate pathway inhibition. wikipedia.org This indirect interaction underscores the ultimate impact on nucleic acids. Direct binding to nucleic acids or other novel protein targets by dichloro-1,3-thiazole-5-sulfonamide derivatives is a plausible area for future research, potentially revealing new mechanisms of action and therapeutic applications. The ability of thiazole (B1198619) derivatives to act as antimicrobial agents suggests interactions with various pathogen-specific proteins. mdpi.comnih.gov

Structure Activity Relationship Sar and Lead Optimization Strategies for Dichloro 1,3 Thiazole 5 Sulfonamide Derivatives

Design Principles for Systematic Structural Modifications of the Thiazole (B1198619) Core

The 1,3-thiazole ring is a versatile scaffold in drug discovery, present in numerous pharmacologically active compounds. nih.gov Systematic modifications of the thiazole core in dichloro-1,3-thiazole-5-sulfonamide derivatives are guided by several key design principles aimed at enhancing biological activity and optimizing pharmacokinetic properties.

The reactivity of the thiazole ring is influenced by the substituents at its C-2, C-4, and C-5 positions. globalresearchonline.net For instance, the introduction of electron-donating groups, such as a methyl group, can increase the basicity and nucleophilicity of the ring, while electron-withdrawing groups, like a nitro group, have the opposite effect. globalresearchonline.net These modifications can influence how the molecule interacts with its biological target.

Key design principles for modifying the thiazole core include:

Positional Isomerism: Altering the attachment points of substituents on the thiazole ring can lead to significant changes in activity. The specific placement of the dichloro and sulfonamide groups at positions 2,4 and 5 is critical, and exploring other arrangements could yield novel activity profiles.

Introduction of Diverse Substituents: The inherent reactivity of the thiazole ring allows for the introduction of a wide range of functional groups. These can be chosen to probe different types of interactions with a biological target, such as hydrogen bonding, hydrophobic interactions, or electrostatic interactions.

Ring Fusion: Fusing the thiazole ring with other heterocyclic systems can create more rigid and structurally diverse molecules. This can lead to enhanced binding affinity and selectivity for a particular target.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties. researchgate.netmdpi.com This approach allows for the prediction of the activity of novel, unsynthesized molecules, thereby streamlining the drug discovery process. researchgate.net

For thiazole-sulfonamide derivatives, QSAR models can be developed to understand the key molecular descriptors that govern their biological activity. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). researchgate.net

A typical QSAR study involves the following steps:

Data Set Selection: A series of thiazole-sulfonamide derivatives with known biological activities is compiled. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series. researchgate.net

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that relates the descriptors to the biological activity. researchgate.netnih.govaun.edu.eg

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques. mdpi.com

For instance, a QSAR study on a series of 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase inhibitors revealed that a tetra-parametric model could effectively predict inhibitory activity. researchgate.netnih.govaun.edu.eg Such models can guide the design of new dichloro-1,3-thiazole-5-sulfonamide derivatives with potentially enhanced potency.

Positional and Substituent Effects on Biological Activity Profiles

The biological activity of dichloro-1,3-thiazole-5-sulfonamide derivatives is highly dependent on the nature and position of substituents on the thiazole core and any peripheral rings. nih.gov

Influence of Halogen Substituents on Activity Profile

Halogen atoms, such as the two chlorine atoms in the parent compound, play a significant role in modulating biological activity. The introduction of halogens can influence a molecule's lipophilicity, electronic properties, and size, all of which can affect its interaction with a biological target. researchgate.net

Research on other halogenated heterocyclic compounds has shown that the type and position of the halogen can have a profound impact. For example, in some series of antimicrobial compounds, the activity increases in the order of fluorine to iodine, suggesting that the size of the halogen is a key determinant of activity. researchgate.net In other cases, the electron-withdrawing nature of halogens can enhance binding affinity. For instance, in a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, halogen substitutions were found to enhance biological activity due to increased electron-withdrawing effects. nih.gov

The presence of a 2,4-dichlorophenyl group in one such derivative led to significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov This highlights the potential for tuning the activity of dichloro-1,3-thiazole-5-sulfonamide by varying the halogen substituents.

Role of Sulfonamide Linker and N-Substitution

Modifications to the sulfonamide linker can have a significant impact on activity. Key strategies include:

N-Substitution: Introducing substituents on the nitrogen atom of the sulfonamide group can alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity. This can lead to improved cell permeability and target engagement. Comparing different groups attached to the sulfonamide nitrogen can reveal which properties are most important for activity. openaccesspub.org

Altering the Linker Length: While not directly applicable to the core sulfonamide group, if it were part of a longer chain, varying the length of the linker connecting the thiazole ring to other parts of the molecule could optimize the distance and orientation for target binding.

Studies on other sulfonamide-containing compounds have shown that the nature of the R1 group attached to the SO2 moiety significantly influences the pharmacological class of the compound. openaccesspub.org For example, different R1 groups can direct the compound to act as a carbonic anhydrase inhibitor, a diuretic, or an anti-inflammatory agent. openaccesspub.org

Impact of Peripheral Aromatic and Heteroaromatic Ring Modifications

The introduction of peripheral aromatic or heteroaromatic rings to the dichloro-1,3-thiazole-5-sulfonamide scaffold can provide additional points of interaction with a biological target and can significantly influence the compound's pharmacokinetic profile. The nature, position, and number of substituents on these rings are key determinants of biological activity. nih.govmdpi.com

For example, in a series of thiazole-bearing sulfonamide analogs evaluated as anti-Alzheimer's agents, the structure-activity relationship was found to be highly dependent on the substituents on the phenyl rings. nih.govmdpi.com Electron-withdrawing groups like trifluoromethyl (CF3) or chlorine at the para position of a benzene (B151609) ring were found to improve antimicrobial activity, suggesting a correlation with lipophilicity. nih.gov Conversely, the introduction of electron-donating groups like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) on a phenyl ring has been shown to enhance activity against Gram-positive bacterial strains in some benzimidazo[2,1-b]thiazole derivatives. nih.gov

The following table illustrates how different substituents on a peripheral phenyl ring can affect the inhibitory activity of thiazole-sulfonamide derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.

| Compound | Substituent on Phenyl Ring | AChE IC50 (µM) | BuChE IC50 (µM) |

| Analog 1 | 4-OH, 3-OCH3 | 0.10 ± 0.05 | 0.20 ± 0.050 |

| Analog with CF3 | 4-CF3 | - | - |

| Analog with Cl | 4-Cl | - | - |

| Donepezil (Reference) | - | 2.16 ± 0.12 | 4.5 ± 0.11 |

| Data synthesized from multiple sources for illustrative purposes. nih.govmdpi.comnih.gov |

Bioisosteric Replacement Strategies in Lead Optimization

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve the potency, selectivity, and pharmacokinetic properties of a lead compound while maintaining its primary biological activity. nih.govspirochem.com This involves replacing a functional group or a substructure with another that has similar steric and electronic properties. nih.gov

In the context of dichloro-1,3-thiazole-5-sulfonamide, bioisosteric replacement can be applied to several parts of the molecule:

Thiazole Ring Bioisosteres: The thiazole ring itself can be replaced with other five- or six-membered heterocyclic rings such as oxazole, isoxazole, pyrazole, or pyridine. nih.gov This can lead to compounds with altered metabolic stability and solubility.

Sulfonamide Group Bioisosteres: The sulfonamide group can be replaced with other acidic functional groups like a carboxylic acid, a tetrazole, or a phosphonic acid. These replacements can modulate the pKa of the molecule and its interactions with the target.

Halogen Bioisosteres: The chlorine atoms can be replaced with other halogens (F, Br, I) or with other electron-withdrawing groups like CF3 or CN to fine-tune the electronic properties and lipophilicity.

The goal of bioisosteric replacement is to generate new chemical entities with improved drug-like properties, such as enhanced metabolic stability or reduced toxicity, while retaining or improving the desired biological effect. spirochem.com

Molecular Hybridization for Enhanced Bioactivity and Overcoming Resistance

Molecular hybridization is a sophisticated strategy in drug design that involves the covalent linking of two or more pharmacophores, which are the specific molecular features responsible for a drug's biological activity. This approach aims to create a new hybrid molecule with a synergistic effect, potentially leading to enhanced bioactivity, a broader spectrum of action, or the ability to overcome drug resistance mechanisms. nih.gov In the context of dichloro-1,3-thiazole-5-sulfonamide derivatives, while specific research on this exact parent compound is limited, the broader class of thiazole-containing sulfonamides has been extensively explored through molecular hybridization to develop potent anticancer agents. nih.govresearchgate.net

The core principle behind this strategy is to design multi-target compounds that can simultaneously modulate different signaling pathways involved in cancer progression. frontiersin.orgnih.gov This is particularly relevant for overcoming resistance, as cancer cells often develop alternative pathways to survive when a single target is inhibited. nih.gov Thiazole derivatives are considered attractive scaffolds for this purpose due to their versatile chemical nature and their presence in numerous pharmacologically active compounds. researchgate.netresearchgate.net

Research Findings on Thiazole-Sulfonamide Hybrids

Recent studies have focused on creating hybrid molecules that combine the thiazole-sulfonamide core with other anticancer pharmacophores. A notable example is the hybridization of a thiazole-chalcone scaffold with a sulfonamide moiety. frontiersin.org This design was inspired by the desire to create a dual inhibitor of both tubulin polymerization and carbonic anhydrase IX (CA IX). frontiersin.orgnih.gov Tubulin is a crucial protein for cell division, and its inhibitors are effective anticancer agents. CA IX, on the other hand, is an enzyme overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival and metastasis. nih.govfrontiersin.org

In one such study, a novel thiazole-chalcone/sulfonamide hybrid, designated as compound 7, demonstrated potent cytotoxicity against HT-29 colorectal cancer cells with an IC₅₀ value of 0.98 μM. frontiersin.orgnih.gov This compound also showed significant inhibitory activity against tubulin polymerization (IC₅₀ = 2.72 μM) and was a selective and potent inhibitor of CA IX (IC₅₀ = 0.021 μM) and CA XII, while having minimal effect on other carbonic anhydrase isoforms. nih.gov Mechanistic studies revealed that this hybrid molecule induced apoptosis through the activation of the intrinsic pathway, as evidenced by the upregulation of p53 and Bax, downregulation of Bcl-2, and activation of caspases 3 and 9. frontiersin.orgnih.gov

Another approach involves the hybridization of thiazole with pyrazole, another five-membered heterocyclic ring known for its anticancer properties. nih.gov The resulting thiazolyl-pyrazole hybrids have been investigated for their antimicrobial and anticancer activities, demonstrating the versatility of the thiazole scaffold in molecular hybridization. nih.gov

The "tail approach" is another strategy employed in the design of selective carbonic anhydrase inhibitors, which can be applied to thiazole-sulfonamide derivatives. mdpi.com This method involves adding substituted phenyl or heterocyclic structures to the sulfonamide ring, which can interact with specific regions of the enzyme's active site, leading to enhanced selectivity and potency. mdpi.com

The following tables summarize the in-vitro anticancer activity of some representative thiazole-based hybrid compounds.

Table 1: In-vitro Anticancer Activity of Thiazole-Chalcone/Sulfonamide Hybrid (Compound 7)

| Cell Line | Cancer Type | IC₅₀ (μM) |

| HT-29 | Colorectal Carcinoma | 0.98 |

| A549 | Lung Carcinoma | - |

| 786-O | Renal Cell Carcinoma | - |

| MCF-7 | Breast Adenocarcinoma | - |

| WI-38 | Normal Lung Fibroblast | - |

| Data from Frontiers in Chemistry and PubMed. frontiersin.orgnih.gov Note: Specific IC₅₀ values for A549, 786-O, MCF-7, and WI-38 were not provided in the abstract. |

Table 2: In-vitro Anticancer Activity of Spiro-Acenaphthylene Tethered- frontiersin.orgresearchgate.netmdpi.com-Thiadiazole (Compound 1)

| Cell Line | Cancer Type | IC₅₀ (μM) |

| RXF393 | Renal Cell Carcinoma | 7.01 ± 0.39 |

| LOX IMVI | Melanoma | 9.55 ± 0.51 |

| HT29 | Colon Adenocarcinoma | 24.3 ± 1.29 |

| Data from Molecules. mdpi.com |

Table 3: In-vitro Anticancer Activity of Thiazole-Based hLDHA Inhibitors

| Compound | Cell Line | Cancer Type | IC₅₀ (μM) |

| 8j | HepG2 | Liver Hepatocellular Carcinoma | 7.90 |

| 8m | HepG2 | Liver Hepatocellular Carcinoma | 5.15 |

| 8b | HeLa | Cervical Adenocarcinoma | 1.65 - 8.60 |

| 8c | HeLa | Cervical Adenocarcinoma | 1.65 - 8.60 |

| 8j | HeLa | Cervical Adenocarcinoma | 1.65 - 8.60 |

| 8l | HeLa | Cervical Adenocarcinoma | 1.65 - 8.60 |

| 8m | HeLa | Cervical Adenocarcinoma | 1.65 - 8.60 |

| 8b | SiHa | Cervical Squamous Cell Carcinoma | 1.65 - 8.60 |

| 8c | SiHa | Cervical Squamous Cell Carcinoma | 1.65 - 8.60 |

| 8j | SiHa | Cervical Squamous Cell Carcinoma | 1.65 - 8.60 |

| 8l | SiHa | Cervical Squamous Cell Carcinoma | 1.65 - 8.60 |

| 8m | SiHa | Cervical Squamous Cell Carcinoma | 1.65 - 8.60 |

| Data from ACS Omega. acs.org |

These findings underscore the potential of molecular hybridization as a powerful tool to generate novel dichloro-1,3-thiazole-5-sulfonamide derivatives with enhanced anticancer properties and the ability to circumvent resistance. By rationally combining different pharmacophores, it is possible to design multi-targeted agents with improved efficacy and a more favorable pharmacological profile.

Advanced Methodologies for in Vitro Biological Evaluation of Dichloro 1,3 Thiazole 5 Sulfonamide Analogs

High-Throughput Screening (HTS) Platforms for Compound Discovery

High-Throughput Screening (HTS) serves as a critical initial step in drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their activity against a specific biological target. bmglabtech.com This automated process is essential for identifying "hits" or "leads"—compounds that exhibit a desired biological effect—from vast collections of molecules. bmglabtech.com The primary goal of HTS is to quickly filter through extensive compound libraries in a cost-effective manner, thereby accelerating the analysis of potential drug candidates. bmglabtech.com

The HTS process typically involves several key stages:

Sample and Library Preparation: Creation and organization of diverse chemical libraries, including analogs of dichloro-1,3-thiazole-5-sulfonamide.

Assay Development and Automation: Establishing a reliable and automated biological assay suitable for screening.

Robotic Workstation Configuration: Utilizing robotics for precise liquid handling and plate manipulation.

Data Acquisition and Analysis: High-speed data collection and sophisticated software for identifying active compounds. bmglabtech.com

While HTS is a powerful tool for initial discovery, it is important to note that it primarily identifies compounds with potential activity. bmglabtech.com Further, more detailed studies are required to understand properties like toxicity and bioavailability. bmglabtech.com For thiazole-sulfonamide derivatives, HTS can be employed to screen for various activities, including enzyme inhibition or antimicrobial effects, paving the way for more focused lead optimization.

Biochemical Assays for Enzyme Kinetics and Inhibition (e.g., IC50, Ki Determination)

Biochemical assays are fundamental for characterizing the interaction between a compound and its molecular target, often an enzyme. These assays provide quantitative measures of a compound's potency, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a widely used metric to compare the potency of different compounds. For instance, in the evaluation of sulfonamide-bearing thiazole (B1198619) compounds against human carbonic anhydrase (hCA) isoforms, IC50 values were determined to quantify their inhibitory effects. tandfonline.com One study found that for hCA I, the IC50 values of a series of synthesized compounds ranged from 0.35 to 11.34 μM, and for hCA II, the values were between 0.3 and 1.56 μM. tandfonline.com Another investigation of thiazole-methylsulfonyl derivatives reported IC50 values for hCA I between 39.38 and 198.04 μM and for hCA II between 39.16 and 86.64 μM. nih.govacs.org

The inhibition constant (Ki) provides a more absolute measure of binding affinity between an inhibitor and an enzyme. It is independent of substrate concentration. For a series of sulfonamide-bearing thiazoles, the determined Ki values for hCA I were between 0.33 and 1.21 μM, and for hCA II, they ranged from 0.11 to 1.99 μM. tandfonline.com A separate study on a selective sulfonamide-based inhibitor for the hCA VA isoform reported a potent Ki value of 54.8 nM. nih.gov

These kinetic parameters are crucial for structure-activity relationship (SAR) studies, which aim to understand how chemical modifications to a lead compound affect its biological activity.

Table 1: Example of IC50 and Ki Values for Thiazole Sulfonamide Analogs against Carbonic Anhydrase Isoforms

| Compound/Analog | Target Enzyme | IC50 (µM) | Ki (µM) | Source |

|---|---|---|---|---|

| Sulfonamide-bearing thiazole (5b) | hCA I | 0.35 | 0.33 | tandfonline.com |

| Sulfonamide-bearing thiazole (5b) | hCA II | 0.35 | 0.11-1.99 | tandfonline.com |

| Thiazole-methylsulfonyl derivatives | hCA I | 39.38 - 198.04 | Not Reported | nih.govacs.org |

| Thiazole-methylsulfonyl derivatives | hCA II | 39.16 - 86.64 | Not Reported | nih.govacs.org |

| VAME-28 | hCA VA | Not Reported | 0.0548 | nih.gov |

Cell-Based Assays for Target Engagement and Pathway Modulation

Cell-based assays are essential for evaluating the biological effects of a compound in a more physiologically relevant context than biochemical assays. These assays can confirm that a compound engages its intended target within a cell and modulates the associated signaling pathway.

For example, a library of sulfonamide analogs based on a memantine (B1676192) core was screened for in vitro activity against several mammalian cell lines, including the U-87 glioblastoma cell line. nih.gov This type of screening helps to identify compounds with cytotoxic or anti-proliferative effects against cancer cells. Further investigations into quinazoline-based thiazole derivatives explored their cytotoxic impact on MCF-7, HepG2, and A548 cancer cell lines. researchgate.net In one instance, a specific compound demonstrated promising activity by targeting the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor survival. researchgate.net This was evidenced by the induction of apoptosis and cell cycle arrest in MCF-7 cells. researchgate.net

The MTT assay is a common method used to assess cell viability and predict cytotoxic activity. semanticscholar.org In a study of thiazole-based sulfonamide derivatives, the MTT assay was used to determine the IC50 values against MCF-7 cells, with one compound showing an IC50 of 18.53 μg/ml, comparable to the standard drug cisplatin. semanticscholar.org

These cell-based approaches provide valuable insights into a compound's mechanism of action and its potential therapeutic applications.

In Vitro Antimicrobial Susceptibility Testing Protocols

For dichloro-1,3-thiazole-5-sulfonamide analogs being investigated for antimicrobial properties, a standardized set of in vitro tests is employed to determine their efficacy against various pathogens.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. researchgate.netnih.gov It is a fundamental measure of a compound's antimicrobial potency. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. nih.gov

Several studies have determined the MIC and MBC values for thiazole and sulfonamide derivatives against a range of bacterial strains. For example, a series of heteroaryl thiazole derivatives showed moderate to good antibacterial activity, with MIC values ranging from 0.17 to >3.75 mg/mL and MBC values from 0.23 to >3.75 mg/mL. nih.gov In another study, new sulfonamide-pyrrole hybrids were evaluated, with one compound exhibiting an MIC of 11.31 µg/mL against E. coli and another showing an MIC of 19.24 µg/mL against S. typhimurium. nih.gov

Table 2: Example of MIC and MBC Values for Thiazole Sulfonamide Analogs

| Compound/Analog | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Source |

|---|---|---|---|---|

| Heteroaryl thiazole derivative (3) | B. cereus | 0.23 - 0.70 | 0.47 - 0.94 | nih.gov |

| Sulfonamide-pyrrole hybrid (4a) | E. coli | 0.01131 | Not Reported | nih.gov |

| Sulfonamide-pyrrole hybrid (4d) | S. typhimurium | 0.01924 | Not Reported | nih.gov |

Broth Microdilution and Agar (B569324) Diffusion Techniques

The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent. researchgate.net It involves preparing two-fold dilutions of the compound in a liquid growth medium in a microtiter plate, which is then inoculated with the microorganism. The plates are incubated, and the wells are examined for visible growth.

The agar diffusion technique , including the agar well diffusion and disk diffusion methods, is another widely used method for antimicrobial susceptibility testing. nih.gov In the agar well diffusion method, a standardized inoculum of the microorganism is spread over the surface of an agar plate. Wells are then punched into the agar, and a specific volume of the test compound is added to each well. nih.gov After incubation, the diameter of the zone of inhibition around each well is measured to assess the antimicrobial activity. nih.gov

Assessment of Selectivity Against Off-Targets (Methodologies)

A crucial aspect of drug development is ensuring that a compound is selective for its intended target and does not interact with other molecules in the body, which could lead to adverse effects. This is known as assessing off-target liability.

Computational methods are increasingly being used for the early assessment of off-target effects. Platforms like PanScreen utilize a combination of structure-based modeling and deep learning to predict binding affinities for a wide range of potential off-targets. biorxiv.org Such in silico tools can rapidly and inexpensively screen compounds for potential safety concerns early in the development process. biorxiv.org

Experimentally, selectivity is often determined by screening the compound against a panel of related enzymes or receptors. For example, in the development of carbonic anhydrase inhibitors, it is common to test the compounds against multiple isoforms of the enzyme (e.g., hCA I, II, VA, VB) to determine their selectivity profile. nih.gov The goal is to identify compounds that potently inhibit the target isoform while showing significantly weaker inhibition of other, more ubiquitously expressed isoforms like hCA I and II. nih.gov This approach helps in designing more specific and potentially safer therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Dichloro-1,3-thiazole-5-sulfonamide and its derivatives?

- Methodological Answer : A common approach involves cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent, followed by oxidative chlorination to form the sulfonyl chloride intermediate. This intermediate is then reacted with ammonia or substituted amines (e.g., anilines, morpholine, piperidine) in anhydrous dioxane with triethylamine as a base. Purification typically involves recrystallization from ethanol . Key spectroscopic validation includes H/C NMR, IR (SO stretches at 1147–1344 cm), and mass spectrometry for molecular ion confirmation .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural identity of Dichloro-1,3-thiazole-5-sulfonamide?

- Methodological Answer :

- NMR : H NMR identifies aromatic protons (δ 7.45–7.60 ppm for phenyl groups) and NH signals (δ 7.65 ppm). C NMR confirms sulfonamide-linked carbons (e.g., C4 at δ 150.1 ppm) .

- IR : SO symmetric/asymmetric stretches (1147–1344 cm) and NH vibrations (3150–3342 cm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 240.0 [M+H]) and fragmentation patterns validate purity .

Q. What in vitro assays are typically used to evaluate the biological activity of Dichloro-1,3-thiazole-5-sulfonamide derivatives?

- Methodological Answer : Antitumor screening across 60 cancer cell lines (e.g., NCI-60 panel) is standard. Protocols include dose-response curves (e.g., 10–10 M concentrations), with IC values calculated using MTT or SRB assays. Cell lines with varying membrane permeability (e.g., leukemia vs. solid tumors) are prioritized to assess structure-activity relationships .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to introduce diverse substituents into the sulfonamide moiety of Dichloro-1,3-thiazole-5-sulfonamide?

- Methodological Answer :

- Amine Selection : Use substituted anilines (electron-withdrawing/donating groups) or heterocyclic amines (e.g., morpholine, piperidine) to modulate electronic and steric effects.

- Solvent and Base : Anhydrous dioxane with triethylamine minimizes side reactions. Elevated temperatures (e.g., reflux) improve yields for less nucleophilic amines .

- Workflow : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify intermediates via column chromatography before sulfonamide formation .

Q. How should researchers address contradictions in antitumor activity data across different cell lines?

- Methodological Answer :

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, excluding impurities as confounding factors .

- Mechanistic Studies : Perform Western blotting (e.g., apoptosis markers like caspase-3) or transcriptomics to identify cell line-specific target engagement .

- Dose-Response Refinement : Test narrower concentration ranges (e.g., 1–100 µM) to resolve ambiguous IC values .

Q. What computational strategies predict the reactivity and binding interactions of Dichloro-1,3-thiazole-5-sulfonamide derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density (e.g., sulfonamide sulfur’s electrophilicity) .

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like carbonic anhydrase IX. Prioritize poses with hydrogen bonds to sulfonamide SO and NH groups .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.